1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(methylthio)aniline with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid chloride under appropriate reaction conditions. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
In industrial production, the synthesis may be scaled up using similar reaction conditions, with optimizations to improve yield and reduce production costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group. The difference in functional groups can lead to variations in chemical reactivity and biological activity.
1,3-dimethyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-sulfonamide: This compound contains a sulfonamide group instead of a carboxamide group. The presence of the sulfonamide group can significantly alter the compound’s chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,3-dimethyl-N-(3-methylsulfanylphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-12(8-16(2)15-9)13(17)14-10-5-4-6-11(7-10)18-3/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRWLVVUEFAWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC(=CC=C2)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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